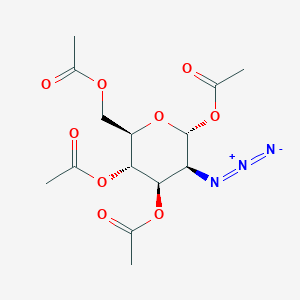

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose

Description

Properties

IUPAC Name |

[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-ITGHMWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461456 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68733-20-0 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose: A Technical Guide

Introduction: The Significance of a Versatile Glycochemical Building Block

In the landscape of modern drug discovery and glycobiology, 2-azido-2-deoxy-D-mannopyranose derivatives are indispensable tools. Their strategic importance lies in the dual functionality of the azido group: it serves as a non-participating protecting group during glycosylation reactions and as a versatile chemical handle for bioconjugation via "click chemistry". Among these derivatives, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose stands out as a key intermediate for the synthesis of complex glycans, glycoproteins, and other glycoconjugates.[1] The acetyl protecting groups enhance its stability and solubility, facilitating its use in a variety of synthetic applications.[1] This guide provides an in-depth exploration of a common and efficient synthetic route to this valuable compound, starting from readily available D-glucose precursors. The narrative emphasizes the mechanistic rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Synthetic Strategy: From D-Glucose to a Key Mannosamine Precursor

The most prevalent and stereochemically controlled synthesis of 2-azido-2-deoxy-D-mannopyranose derivatives from D-glucose hinges on a critical inversion of configuration at the C-2 position. This is typically achieved through a two-step sequence involving the formation of a good leaving group at C-2, followed by a nucleophilic substitution with an azide source. This approach is favored due to the high stereoselectivity and overall efficiency.[2]

The Core Principle: SN2 Inversion at C-2

The transformation of the equatorial hydroxyl group at C-2 of a glucose derivative to the axial azido group characteristic of a mannose derivative is a classic example of a Walden inversion, proceeding via an SN2 mechanism.[3] To facilitate this, the hydroxyl group is first converted into a highly effective leaving group, typically a trifluoromethanesulfonyl (triflate) group. The subsequent backside attack by the azide nucleophile forces the inversion of the stereocenter, yielding the desired manno-configuration. The choice of a non-participating protecting group at C-1 (like a methyl glycoside) is crucial to prevent the formation of unwanted side products.

Experimental Workflow: A Step-by-Step Protocol

The following protocol details a reliable and scalable synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose, adapted from established literature procedures.[2][4]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from a protected D-glucose derivative to the target compound.

Part 1: Synthesis of Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside

This initial phase focuses on the critical stereochemical inversion at the C-2 position.

Step 1: Triflation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Rationale: The hydroxyl group at C-2 is a poor leaving group. Its conversion to a triflate ester dramatically increases its lability, paving the way for nucleophilic substitution. The benzylidene protecting group at C-4 and C-6 prevents unwanted side reactions at these positions.

-

Procedure:

-

To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and pyridine (5.0 eq) at -30 °C under an argon atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise.

-

Stir the reaction mixture at -30 °C for 3 hours.

-

Remove the solvent under reduced pressure and dry the residue in vacuo for at least 2 hours to obtain the crude 2-O-triflate intermediate.

-

Step 2: Nucleophilic Displacement with Sodium Azide

-

Rationale: The azide ion (N₃⁻) acts as the nucleophile, attacking the C-2 carbon from the opposite face of the departing triflate group. This backside attack results in the inversion of stereochemistry from the gluco- to the manno-configuration.

-

Procedure:

-

Dissolve the crude triflate intermediate in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 5.0 eq) to the solution.

-

Heat the reaction mixture to 75 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into a mixture of ice and water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside as a white solid.

-

Part 2: Acetolysis to Yield the Final Product

This final stage involves the removal of the protecting groups and the per-O-acetylation of the sugar.

Step 3: Acetolysis of the Azido-Mannopyranoside Intermediate

-

Rationale: Acetolysis simultaneously cleaves the methyl glycoside and the benzylidene acetal, and acetylates all free hydroxyl groups. Sulfuric acid acts as a catalyst for these transformations.

-

Procedure:

-

Dissolve the purified methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside (1.0 eq) in acetic anhydride (Ac₂O, ~40 eq) at 0 °C.

-

Add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise.

-

Remove the cooling bath and stir the mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

-

Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual acetic acid.

-

The crude product can be purified by recrystallization or column chromatography to yield 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose.

-

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside | C₁₄H₁₇N₃O₅ | 307.31 | 70-80 | ¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the structure. |

| 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose | C₁₄H₁₉N₃O₉ | 373.32 | 85-95 | Melting Point: 132 °C. ¹H NMR and ¹³C NMR spectra showing characteristic peaks for the acetyl groups and the anomeric proton. Mass Spec: [M+Na]⁺. |

Mechanism in Focus: The SN2 Inversion

The cornerstone of this synthesis is the stereospecific conversion of a glucose derivative to a mannose derivative. This is achieved through a classic SN2 reaction.

Caption: The SN2 mechanism leading to the inversion of stereochemistry at C-2.

The triflate group, being an excellent leaving group, polarizes the C-O bond, making the C-2 carbon electrophilic. The azide nucleophile then attacks this carbon from the side opposite to the leaving group (backside attack). This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to a complete inversion of the stereochemistry at the C-2 position. The equatorial hydroxyl group of the starting glucose derivative is thus converted to the axial azido group of the mannose product.

Conclusion and Future Perspectives

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose from D-glucose derivatives is a robust and well-established procedure that provides access to a crucial building block for chemical glycobiology and drug discovery. The key to this synthesis is the highly stereoselective SN2 inversion at the C-2 position. A thorough understanding of the underlying mechanisms and experimental nuances is paramount for the successful and efficient execution of this synthesis. The availability of this and similar azido-sugars will continue to fuel advancements in the development of novel glycoconjugate-based therapeutics and diagnostics.

References

-

Alex, C., Visansirikul, S., Zhang, Y., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Carbohydrate Research, 499, 107900. [Link]

-

He, W., & Li, X. (2021). Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose. Carbohydrate Research, 340(17), 2675-6. [Link]

-

van der Veen, S., van der Marel, G. A., & Codée, J. D. C. (1992). Synthesis of beta-D-mannosides from beta-D-glucosides via an intramolecular SN2 reaction at C-2. Carbohydrate Research, 228(1), 217-41. [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

Sources

- 1. Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of beta-D-mannosides from beta-D-glucosides via an intramolecular SN2 reaction at C-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Acetylated Azido Mannose

Introduction: The Significance of Chemically Modified Mannose

D-Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide involved in critical biological processes, most notably the glycosylation of proteins. The precise structure and conformation of mannose and its derivatives dictate their biological activity and recognition by cellular machinery.[1] In the realms of chemical biology and drug development, chemically modified monosaccharides serve as powerful tools for probing and manipulating biological systems.

The subject of this guide, an acetylated azido mannose derivative, is a prime example of such a tool. The azide (–N₃) group acts as a versatile chemical handle, enabling covalent linkage to other molecules via bioorthogonal reactions like the Staudinger ligation or copper-catalyzed and strain-promoted "click chemistry."[2] The acetyl (–OAc) groups enhance the compound's stability, solubility in organic solvents, and cell permeability, making it an excellent candidate for metabolic labeling studies.[2] Given its utility, the unambiguous confirmation of its molecular structure is a prerequisite for any downstream application. This guide provides a comprehensive, methodology-focused walkthrough of the analytical techniques required to achieve complete structural elucidation.

The Structural Puzzle: Key Questions to Resolve

Before delving into the analytical protocols, it is crucial to define the specific structural questions that must be answered to fully characterize an acetylated azido mannose molecule. The elucidation process is a systematic investigation aimed at resolving the following points:

-

Molecular Formula Confirmation: Does the molecular weight match the expected elemental composition?

-

Ring Structure: Does the mannose core exist in a six-membered (pyranose) or five-membered (furanose) ring form?

-

Anomeric Configuration: What is the stereochemistry at the anomeric carbon (C-1)? Is it α or β?

-

Position of the Azido Group: At which carbon atom is the azide group substituted?

-

Location and Stoichiometry of Acetyl Groups: How many acetyl groups are present, and to which positions are they attached?

A multi-faceted analytical approach, primarily leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is required to answer these questions decisively.

Part 1: Foundational Analysis with Mass Spectrometry

Mass spectrometry provides the initial, fundamental confirmation of the molecule's identity by measuring its mass-to-charge ratio (m/z).

Expertise & Rationale

Electrospray Ionization (ESI) is the preferred method for this type of analysis due to its soft ionization nature, which typically keeps the molecular ion intact. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, is critical for determining the precise elemental composition, allowing for the differentiation between isobaric compounds. Acetylation can also enhance the ionization efficiency of sugars.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve the purified acetylated azido mannose sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode. The protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is typically observed.

-

Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a relevant m/z range.

-

Data Analysis: Compare the experimentally observed m/z value of the molecular ion peak with the theoretically calculated mass for the expected chemical formula. The mass accuracy should ideally be within 5 ppm.

Data Interpretation & Validation

The primary goal is to validate the molecular formula. For a hypothetical 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose , the chemical formula is C₁₄H₁₉N₃O₉. The expected monoisotopic mass provides the benchmark for the HRMS measurement. Tandem MS (MS/MS) can further validate the structure by inducing fragmentation. The fragmentation of acetylated sugars is well-characterized and often involves the loss of acetyl groups (as acetic acid or ketene) and cross-ring cleavages, providing clues about the core sugar structure.[4][5][6]

Part 2: Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the complete, unambiguous structure elucidation of organic molecules in solution.[7][8] A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.[7]

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is designed to build the structure piece by piece, from simple proton counts to complex long-range correlations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure analysis of acetylated and non-acetylated O-linked MUC1-glycopeptides by post-source decay matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 7. books.rsc.org [books.rsc.org]

- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H NMR Characterization of 2-Azido-2-deoxy-mannopyranose Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹H NMR characterization of 2-azido-2-deoxy-mannopyranose derivatives. These compounds are pivotal building blocks in glycochemistry, finding applications in the synthesis of glycoconjugates, glycopeptides, and various bioactive molecules. A thorough understanding of their structural features, readily elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for their effective utilization. This document delves into the nuances of ¹H NMR spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction: The Structural Significance of 2-Azido-2-deoxy-mannopyranose Derivatives

The introduction of an azido group at the C-2 position of a mannopyranose scaffold offers a versatile chemical handle for a variety of conjugation chemistries, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The manno configuration, characterized by an axial hydrogen at C-2 (in the common ⁴C₁ chair conformation), presents a unique stereochemical arrangement that profoundly influences the molecule's conformational preferences and biological activity.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural verification of these derivatives. It provides critical information on:

-

Anomeric Configuration (α or β): Determining the stereochemistry at the anomeric center (C-1) is crucial for the biological function of the resulting glycoconjugates.

-

Ring Conformation: Confirmation of the pyranose ring's chair conformation (typically ⁴C₁) is essential.

-

Positional Isomerism: Verifying the location of the azido group and other substituents.

-

Purity: Assessing the sample's purity and identifying any anomeric mixtures or impurities.

Fundamental Principles of ¹H NMR as Applied to Azido-Mannopyranosides

The ¹H NMR spectrum of a 2-azido-2-deoxy-mannopyranose derivative is a rich source of structural data. The key parameters to analyze are chemical shifts (δ) and scalar coupling constants (J).

Chemical Shifts (δ)

The chemical shift of a proton is influenced by its local electronic environment. In azido-mannopyranosides, several factors are at play:

-

The Azido Group: The electron-withdrawing nature of the azido group generally leads to a downfield shift of the proton attached to the same carbon (H-2).

-

Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly diagnostic of the anomeric configuration. Typically, for pyranosides, the equatorial anomeric proton of the β-anomer resonates upfield compared to the axial anomeric proton of the α-anomer.

-

Protecting Groups: The nature and location of protecting groups (e.g., acetyl, benzyl) significantly impact the chemical shifts of nearby protons. For instance, acetyl groups cause a downfield shift of the proton on the carbon to which they are attached.[1]

Coupling Constants (J)

The through-bond scalar coupling between adjacent protons provides invaluable stereochemical information. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For pyranose rings in a chair conformation, vicinal coupling constants (³J) are particularly informative.[2]

Diagnostic Coupling Constants for the manno-Configuration:

The defining feature of the manno configuration is the axial orientation of the substituent at C-2. This leads to a gauche relationship between H-1 and H-2, and between H-2 and H-3 in the common ⁴C₁ chair conformation. Consequently, the following small coupling constants are characteristic of 2-azido-2-deoxy-mannopyranose derivatives:

-

³J(H-1, H-2): Typically small (1-3 Hz), indicative of an axial-equatorial or equatorial-equatorial relationship.

-

³J(H-2, H-3): Also small (3-5 Hz), reflecting a gauche relationship.

In contrast, a gluco configuration would exhibit a large ³J(H-1, H-2) value (around 8 Hz) for the β-anomer, indicative of a trans-diaxial relationship.[1]

A Step-by-Step Approach to Spectral Assignment

A systematic approach is crucial for the accurate assignment of all proton resonances in the ¹H NMR spectrum of a 2-azido-2-deoxy-mannopyranose derivative. This typically involves a combination of 1D and 2D NMR experiments.

The Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Sample Preparation

-

Dissolve the Sample: Accurately weigh 5-10 mg of the 2-azido-2-deoxy-mannopyranose derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Protocol 2: 1D and 2D NMR Data Acquisition

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.

-

1D ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar coupled. Cross-peaks will appear between the signals of J-coupled protons, allowing for the tracing of the proton connectivity network.[3]

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful for carbohydrates as it reveals correlations between all protons within a spin system, not just adjacent ones. Starting from the well-resolved anomeric proton, it is often possible to "walk" through the entire spin system of the pyranose ring.[3]

-

¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å). They are crucial for determining the relative stereochemistry, including the anomeric configuration, by observing through-space correlations between non-bonded protons. For example, in an α-mannoside, a NOE is expected between H-1 and H-2.[4]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C resonances.

Case Study: Interpretation of ¹H NMR Spectra

Let's consider two representative examples of 2-azido-2-deoxy-mannopyranose derivatives.

Case 1: 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose

A commercially available ¹H NMR spectrum of this compound provides the following key features:[5]

-

Anomeric Proton (H-1): A distinct signal appears around δ 6.1 ppm. Its multiplicity is a small doublet, consistent with the small ³J(H-1, H-2) expected for the α-anomer.

-

H-2: This proton is expected to be around δ 4.6 ppm, shifted downfield by the azido group and showing a small coupling to H-1 and H-3.

-

Other Ring Protons (H-3, H-4, H-5, H-6a, H-6b): These protons will resonate in the region of δ 3.8-5.4 ppm, with their exact chemical shifts and multiplicities determined by the neighboring acetyl groups and their stereochemical relationships.

-

Acetyl Protons: Four sharp singlets, each integrating to 3 protons, will be observed in the upfield region (around δ 2.0-2.2 ppm).

Case 2: (2-azidoethyl)-α-D-mannopyranoside

The ¹H NMR spectrum of this derivative in D₂O shows the following characteristics:[6]

-

Anomeric Proton (H-1): A doublet at approximately δ 4.8 ppm with a small coupling constant, confirming the α-anomeric linkage.

-

Ring Protons (H-2 to H-6): These protons typically resonate in the more crowded region of δ 3.5-4.0 ppm.

-

Azidoethyl Group: The methylene protons of the azidoethyl group will appear as two distinct multiplets, typically between δ 3.4 and 3.8 ppm.

The following table summarizes typical ¹H NMR data for selected 2-azido-2-deoxy-mannopyranose derivatives.

| Compound | H-1 (δ, ppm) | J(1,2) (Hz) | H-2 (δ, ppm) | J(2,3) (Hz) | Other Protons (δ, ppm) | Reference |

| 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose | ~6.1 | ~1-2 | ~4.6 | ~3-4 | 3.8-5.4 | [5] |

| Methyl 2-azido-3,4,6-tri-O-acetyl-2-deoxy-β-D-mannopyranoside | ~4.5 | ~1 | ~4.1 | ~3.5 | 3.7-5.2 | [7] |

| (2-azidoethyl)-α-D-mannopyranoside | ~4.8 | ~1.5 | ~3.9 | ~3 | 3.5-4.0 | [6] |

The Role of Conformational Analysis

In solution, pyranose rings are not static but exist in a dynamic equilibrium of different conformations, predominantly the chair forms (⁴C₁ and ¹C₄). For most D-mannopyranose derivatives, the ⁴C₁ conformation is the most stable. The small vicinal coupling constants observed in the ¹H NMR spectra of 2-azido-2-deoxy-mannopyranose derivatives are consistent with the proton orientations in the ⁴C₁ chair conformation.[8]

Computational modeling, in conjunction with experimental NOE data and coupling constants, can provide a more detailed picture of the conformational preferences of these molecules in solution.[9]

Troubleshooting and Advanced Considerations

-

Signal Overlap: The ring proton region (δ 3.5-4.5 ppm) can be very crowded, especially in unprotected derivatives. Higher field magnets and 2D NMR techniques are essential to resolve these signals.

-

Anomeric Mixtures: Syntheses of glycosides often yield a mixture of α and β anomers. ¹H NMR is an excellent tool for determining the anomeric ratio by integrating the respective H-1 signals.

-

Solvent Effects: The choice of solvent can influence chemical shifts and even the conformational equilibrium. It is important to be consistent with the solvent used for comparison with literature data.

Conclusion

The ¹H NMR characterization of 2-azido-2-deoxy-mannopyranose derivatives is a powerful and essential component of their synthesis and application. A systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton resonances and the determination of key stereochemical features. The diagnostic small coupling constants, ³J(H-1, H-2) and ³J(H-2, H-3), are hallmarks of the manno configuration. This guide provides a foundational framework for researchers to confidently interpret the ¹H NMR spectra of these important glycosyl building blocks, thereby facilitating their use in the advancement of glycoscience and drug discovery.

References

-

Ordanini, S., Celentano, W., Bernardi, A., & Cellesi, F. (n.d.). Figure S5: 1 H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. ResearchGate. Retrieved from [Link]

-

Sá-Correia, C., Martín-Lomas, M., & García-Junceda, E. (2023). Bifunctional Azido(thio)ureas from an O-Protected 2-Amino-2-deoxy-d-glucopyranose: Synthesis and Structural Analyses. Molecules, 29(23), 5687. Available from: [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Kumar, J. S. D., Toyokuni, T., Gunawan, P., Basarah, E. S., Liu, J., Barrio, J. R., Satyamurthy, N., Phelps, M. E., & Bida, G. T. (2014). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine, 29(3), 146–150. Available from: [Link]

-

Schmidt, R. R., & Stumpp, M. (1984). Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose. Justus Liebigs Annalen der Chemie, 1984(7), 1249–1256. Available from: [Link]

-

Gardossi, L., Khan, R., Konowicz, P. A., & Paulsen, B. S. (n.d.). H NMR chemical shift and coupling constant data of acetylated.... ResearchGate. Retrieved from [Link]

-

Gerbst, A. G., Shashkov, A. S., Krylov, V. B., Ustyuzhanina, N. E., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 718919. Available from: [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link]

-

Sarotti, A. M. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 16(21), 5780–5783. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

Schamper, T. J. (1974). P.m.r. spectra and conformation of the pyranose amino sugars, 2-acetamido-2-deoxy-alpha-D-glucopyranose, 2-acetamido-2-deoxy-alpha-D-galactopyranose, and 2-acetamido-2-deoxy-beta-D-mannopyranose. Carbohydrate Research, 36(1), 233–237. Available from: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

MH Chem. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. Retrieved from [Link]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. Available from: [Link]

-

Kaca, W., Gzella, A., & Rozalski, A. (1998). Synthesis, X-ray Structure and High-Resolution NMR Spectroscopy of Methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside. Polish Journal of Chemistry, 72(1), 76–81. Available from: [Link]

-

Chem Wonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Dr. Vijay's SOC. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Nishina, K., Unno, Y., Uno, M., Piao, W., & Sugiyama, H. (2022). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Scientific Reports, 12(1), 1083. Available from: [Link]

-

SlideShare. (n.d.). Two dimensional nmr spectroscopy (practical application and spectral analysis. Retrieved from [Link]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. Available from: [Link]

-

De Bruyn, A., & Anteunis, M. (1976). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Bulletin des Sociétés Chimiques Belges, 85(6), 407–417. Available from: [Link]

Sources

- 1. Bifunctional Azido(thio)ureas from an O-Protected 2-Amino-2-deoxy-d-glucopyranose: Synthesis and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. P.m.r. spectra and conformation of the pyranose amino sugars, 2-acetamido-2-deoxy-alpha-D-glucopyranose, 2-acetamido-2-deoxy-alpha-D-galactopyranose, and 2-acetamido-2-deoxy-beta-D-mannopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

The Azido Sugar Revolution: A Technical Guide to Metabolic Glycoengineering

Foreword: Unmasking the Glycome with Chemical Precision

The study of glycans, the complex sugar chains that adorn cell surfaces and proteins, has long been hampered by their intricate and heterogeneous nature. Traditional methods often lack the ability to probe these molecules in their native, dynamic environment. Metabolic glycoengineering (MGE) has emerged as a transformative technology, providing a powerful lens through which to view the glycome in living systems.[1][2] At the heart of this revolution are azido sugars—unnatural monosaccharides that act as metabolic Trojan horses, integrating a bioorthogonal chemical reporter, the azide group, into the very fabric of cellular glycans.[1][2][3]

This guide offers an in-depth exploration of the principles, methodologies, and applications of azido sugars in MGE. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to harness the full potential of this technology. We will explore how the small, abiotic, and chemically inert nature of the azide group provides an ideal handle for the precise and covalent attachment of probes for visualization, enrichment, and functional studies of glycoconjugates.[2][4][5]

Part 1: The Core Principle: Hijacking the Cellular Machinery

Metabolic glycoengineering with azido sugars is a sophisticated two-step process that leverages the cell's own biosynthetic pathways.[3][4][6][7]

-

Metabolic Incorporation : The process begins with the introduction of a peracetylated azido sugar to cells or organisms. The acetyl groups enhance the sugar's cell permeability, allowing it to easily traverse the cell membrane.[8] Once inside, cytosolic carboxyesterases remove these protective groups.[8] The now-unmasked azido sugar is recognized by the cell's glycosylation machinery and incorporated into various glycoconjugates, such as N-linked and O-linked glycans on proteins.[1][4][6][8]

-

Bioorthogonal Ligation : With the azide group now displayed on the cell surface or within glycoproteins, it can be covalently and specifically tagged with an exogenously supplied probe. This is achieved through highly selective bioorthogonal reactions—chemical reactions that can occur in a complex biological environment without interfering with native biochemical processes.[5][9][10][11]

This elegant strategy allows for the specific labeling of newly synthesized glycans, providing a temporal window into glycan dynamics that is difficult to achieve with other methods.

Visualizing the Workflow

Caption: General workflow of metabolic glycoengineering with azido sugars.

Part 2: The Chemical Toolkit: Azido Sugars and Bioorthogonal Reactions

The success of MGE hinges on the careful selection of both the azido sugar and the subsequent ligation chemistry.

Commonly Used Azido Sugars

The choice of azido sugar determines which class of glycans will be labeled. The most prevalent peracetylated azido sugars include:

| Azido Sugar Analog | Abbreviation | Primary Application | Metabolic Pathway Targeted |

| Peracetylated N-azidoacetylmannosamine | Ac4ManNAz | Labeling of sialylated N- and O-glycoproteins.[2][4] | Sialic acid biosynthesis.[8][12] |

| Peracetylated N-azidoacetylgalactosamine | Ac4GalNAz | Labeling of mucin-type O-glycans and N-glycans.[2][4] | Can replace GalNAc as the core residue of mucin-type O-glycans.[4] Can also be converted to UDP-GlcNAz.[4] |

| Peracetylated N-azidoacetylglucosamine | Ac4GlcNAz | Labeling of O-GlcNAcylated proteins and N-glycoproteins.[2][4] | Can be converted to GalNAz via epimerase GALE.[4] |

| 6-Azidofucose | 6AzFuc | Labeling of fucosylated glycans.[6][7] | Fucose salvage pathway. |

Note: The peracetylated forms (indicated by "Ac4") are typically used to enhance cell permeability.[2][8]

Bioorthogonal Ligation Chemistries

Two main classes of bioorthogonal reactions are employed to label the azide-modified glycans.[1][3][9][13] The choice between them is often dictated by the experimental context, particularly the tolerance for copper.

-

Staudinger Ligation : This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond.[11] It is a copper-free method, making it highly biocompatible for in vivo studies.[11] However, the reaction kinetics can be slower compared to click chemistry.[14]

-

Azide-Alkyne Cycloaddition (Click Chemistry) : This is a [3+2] cycloaddition reaction between an azide and an alkyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is extremely efficient and high-yielding.[5] However, the copper catalyst can be toxic to cells, limiting its application in living systems.[15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent copper toxicity, strained cyclooctynes (e.g., DBCO, DIFO) are used.[5][12] The ring strain of the alkyne allows the reaction to proceed rapidly without a catalyst, making it ideal for live-cell and in vivo imaging.[5][15]

-

Caption: Key bioorthogonal reactions for labeling azido sugars.

Part 3: Experimental Protocols and Considerations

The successful application of MGE with azido sugars requires careful optimization of experimental parameters.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol provides a general framework for labeling sialic acids on cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding : Plate cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 50-70% confluency.

-

Stock Solution Preparation : Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Causality: DMSO is used to solubilize the hydrophobic peracetylated sugar.

-

Metabolic Labeling : Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 25-50 µM.[16] However, this must be optimized.

-

Incubation : Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).[16] The optimal incubation time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvesting : After incubation, wash the cells three times with cold PBS to remove any unincorporated azido sugar before proceeding to the detection step.

Quantitative Considerations: Cytotoxicity and Concentration

While MGE is generally well-tolerated by cells, high concentrations of azido sugars can have physiological effects. It is crucial to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.

| Azido Sugar | Recommended Concentration Range | Potential Cytotoxic Effects at High Concentrations (>50 µM) | Reference |

| Ac4ManNAz | 10-50 µM | Decreased cell proliferation, migration, and energy metabolism.[17] Altered gene expression related to inflammation and immune response.[17] | [17][18] |

| Ac4GalNAz | 25-50 µM | Generally well-tolerated, but can affect cell viability at very high concentrations.[18] | [2] |

| Ac4GlcNAz | 50-200 µM | Can impact cell viability, specific effects are cell-type dependent. | [19] |

A pilot experiment, such as a dose-response curve analyzed by a cell viability assay (e.g., MTT or trypan blue exclusion), is essential for each new cell line. A concentration of 10 µM Ac4ManNAz has been suggested as optimal for minimizing physiological effects while achieving sufficient labeling for tracking and proteomic analysis.[17][18]

Protocol 2: Detection of Azide-Labeled Glycans via SPAAC

This protocol describes the labeling of azide-modified cell surface glycans with a cyclooctyne-conjugated fluorescent dye.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

-

PBS

Procedure:

-

Prepare Labeling Solution : Dilute the DBCO-fluorophore stock solution in PBS to a final concentration of 10-50 µM.

-

Labeling Reaction : Resuspend the washed, azide-labeled cells in the DBCO-fluorophore labeling solution. Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Causality: The strain-promoted reaction is typically rapid, but incubation time can be optimized for maximal signal.

-

Washing : Wash the cells three times with PBS to remove unreacted probe.

-

Analysis : The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.[14]

Part 4: Applications in Research and Drug Development

The ability to chemically tag glycans in living systems has opened up a plethora of applications, from basic research to translational medicine.

Visualization and Tracking

By using fluorescently tagged probes, MGE with azido sugars enables the visualization of glycan expression and localization in cells and even whole organisms.[1][3][10] This has been instrumental in:

-

Tracking cell fate : Labeled cells can be tracked in vivo to monitor their migration and engraftment in models of cell therapy and tissue regeneration.[20][21]

-

Imaging glycan dynamics : Researchers can follow changes in glycosylation patterns during processes like cell differentiation, immune activation, or disease progression.[14][22]

-

Virus tracking : The envelope glycoproteins of viruses can be metabolically labeled, allowing for the visualization of single-particle fusion events.[23]

Glycoproteomic Analysis

Coupling MGE with affinity probes (e.g., biotin) allows for the enrichment and subsequent identification of glycoproteins.[1][3][6][24]

Caption: Workflow for glycoproteomic analysis using azido sugars.

This powerful approach facilitates the discovery of biomarkers and a deeper understanding of how glycosylation regulates protein function in health and disease.[24] It has proven effective for analyzing the secretome of cultured cells, even in the presence of serum.[24]

Drug Development and Delivery

MGE is being explored to create novel therapeutic strategies:

-

Antibody-Drug Conjugates (ADCs) : Azide groups can be metabolically installed onto the glycans of monoclonal antibodies, providing a specific site for conjugating cytotoxic drugs through click chemistry.[25]

-

Targeted Drug Delivery : Cells can be glycoengineered to display azides, which then act as artificial receptors for targeted delivery of drug-loaded nanoparticles functionalized with cyclooctynes.[20][25]

-

Cell-Based Immunotherapy : The surfaces of immune cells (e.g., T cells) can be modified with azides, allowing for the attachment of tumor-targeting antibodies to redirect their cytotoxic activity.[26]

Conclusion and Future Outlook

Metabolic glycoengineering with azido sugars has fundamentally changed our ability to study the complex world of glycobiology. This technology provides an unparalleled method for labeling, visualizing, and identifying glycans in their native context.[1][2] As new azido sugar analogs and more efficient bioorthogonal reactions are developed, the precision and scope of MGE will continue to expand.[15][19] From elucidating the fundamental roles of glycosylation in cell biology to engineering next-generation therapeutics, the applications of azido sugars are poised to drive significant advancements across the life sciences. The key to unlocking this potential lies in a thorough understanding of the underlying principles and the meticulous optimization of experimental design—a process this guide is intended to facilitate.

References

-

Laughlin, S. T., Agard, N. J., Baskin, J. M., Carrico, I. S., Chang, P. V., Ganguli, A. S., Hangauer, M. J., Lo, A., Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230–250. [Link]

-

Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2004). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(1), 13-29. [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. ResearchGate. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. [Link]

-

Unknown. (n.d.). Azido sugars for the modification of glycosaminoglycans in biology. Research Explorer. [Link]

-

AntBio. (2026, January 8). Research Tool for Secretome Analysis — Azido Sugars. AntBio. [Link]

-

Wang, Q., & Wong, C. H. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. Journal of Clinical Investigation, 133(6), e168625. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Sci-Hub. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7145–7159. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

-

Zhang, X., & Zhang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]

-

Du, J., Yarema, K. J., & Wang, C. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology, 10, 840831. [Link]

-

Du, J., Yarema, K. J., & Wang, C. (2022). The Applications of Metabolic Glycoengineering. Frontiers. [Link]

-

Drake, R. R., et al. (2015). Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling. PLoS ONE, 10(9), e0138533. [Link]

-

Hu, Y., et al. (2016). Advances in Mass Spectrometry-based Glycoproteomics. Analytical and Bioanalytical Chemistry, 408(25), 6873-6886. [Link]

-

Lee, J. Y., et al. (2018). Facile Metabolic Glycan Labeling Strategy for Exosome Tracking. Bioconjugate Chemistry, 29(10), 3437-3443. [Link]

-

Almaraz, R. T., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare. Nature Chemical Biology, 15(10), 941-950. [Link]

-

Yarema, K. J. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(11), 1154-1168. [Link]

-

Rohlfing, A., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2893. [Link]

-

Li, J., & Chen, P. R. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021302. [Link]

-

Du, J., Yarema, K. J., & Wang, C. (2022). The Applications of Metabolic Glycoengineering. ResearchGate. [Link]

-

Kim, D., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164-1176. [Link]

-

Chu, J., et al. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Virology, 498, 201-209. [Link]

-

Unknown. (n.d.). Metabolic Labeling of Zebrafish Embryonic Cell N-glycans Using Azido-Sugars. Digital Commons @ University of Southern Mississippi. [Link]

-

Gray, M. A., & Bertozzi, C. R. (2021). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. Methods in Molecular Biology, 2139, 147-157. [Link]

-

Chang, P. V., et al. (2010). A Strategy for the Selective Imaging of Glycans Using Caged Metabolic Precursors. Journal of the American Chemical Society, 132(27), 9511-9513. [Link]

-

CD BioGlyco. (n.d.). Azide-based Cell Surface Glycan Labeling Service. CD BioGlyco. [Link]

-

Hinds, S. D., & Horenstein, N. A. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Chemical Biology, 17(6), 1363-1373. [Link]

-

van Geel, R., et al. (2015). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. Journal of the American Chemical Society, 137(40), 12849-12859. [Link]

Sources

- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. antbioinc.com [antbioinc.com]

- 5. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]

- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 9. Sci-Hub. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology / Molecules, 2013 [sci-hub.box]

- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 21. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. web.uri.edu [web.uri.edu]

- 23. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose

Abstract

This technical guide provides an in-depth exploration of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose, a pivotal synthetic carbohydrate intermediate. We will dissect its fundamental properties, detail robust synthetic methodologies with mechanistic rationales, and survey its expansive applications in metabolic glycoengineering, drug discovery, and diagnostics. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule, from bench-scale synthesis to its application in cutting-edge biomedical research. The CAS Number for this compound is 68733-20-0 .[1][2][3]

Introduction to a Key Glycoengineering Tool

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a fully protected, azido-functionalized analog of N-acetylmannosamine (ManNAc).[1] In the field of chemical biology, it is a cornerstone reagent for metabolic glycoengineering (MGE).[4][5] The molecule is designed for efficient cell uptake, where intracellular enzymes remove the acetyl protecting groups. The resulting 2-azido-2-deoxy-mannose enters the sialic acid biosynthetic pathway, leading to the presentation of azido-modified sialic acids on the cell surface glycocalyx.

The true power of this compound lies in the azido group . This small, bio-inert functional group acts as a chemical "handle." It does not interfere with the cell's metabolic machinery but can be selectively targeted with molecules bearing a complementary alkyne or cyclooctyne group via bioorthogonal "click chemistry" reactions.[3][4] This allows for the precise labeling, imaging, and manipulation of cells and their associated glycans, making it an invaluable tool for studying cellular processes and developing targeted therapeutics.[3]

Physicochemical Properties and Characterization

The compound is typically a white crystalline powder with good solubility in organic solvents like DMF and DMSO, and enhanced stability due to its acetyl protecting groups.[1][3] These properties make it easy to handle and formulate for a variety of experimental conditions.[3]

| Property | Value | Source(s) |

| CAS Number | 68733-20-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [1][2][3] |

| Formula Weight | 373.32 g/mol | [2][3] |

| Appearance | White crystalline powder | [3] |

| Purity | >95% (Typically by NMR) | [1][3] |

| Melting Point | 132 °C | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL | [1] |

| Storage | 2°C - 8°C, under inert gas (Nitrogen) | [2][3] |

Spectroscopic characterization is crucial for confirming the identity and purity of the compound. ¹H NMR spectroscopy is typically used to verify the presence of the acetyl groups and the stereochemistry of the pyranose ring. The anomeric proton signal is a key diagnostic peak.

Synthesis and Mechanistic Insights

The synthesis of 2-azido-2-deoxy-D-manno derivatives is a well-established area of carbohydrate chemistry, often starting from more abundant sugars like D-glucose.[6][7][8] A common and efficient strategy involves an inversion of configuration at the C-2 position of a glucose precursor.[6]

The core of this synthesis is a two-step process:

-

Activation of the C-2 Hydroxyl: The hydroxyl group at the C-2 position of a suitable glucopyranoside precursor is converted into a good leaving group. This is frequently achieved by reaction with trifluoromethanesulfonic anhydride (Tf₂O) at low temperatures to form a highly reactive 2-O-triflate ester.[6] The choice of a triflate group is strategic; it is an excellent leaving group, facilitating the subsequent nucleophilic attack.

-

Sₙ2 Displacement with Azide: The triflate-activated intermediate is then treated with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF. The azide ion acts as a nucleophile, attacking the C-2 position from the opposite face of the leaving group. This Sₙ2 reaction proceeds with a complete inversion of stereochemistry, converting the gluco configuration (equatorial hydroxyl) to the manno configuration (axial azido group).[6]

This stereochemical inversion is the critical step that defines the final product. Subsequent steps involve modification of other protecting groups and acetylation to yield the final target molecule.

Caption: Synthetic workflow for the target compound.

Core Applications in Research and Development

Metabolic Glycoengineering (MGE)

The premier application of this compound is in MGE.[4][5] Cells readily take up the acetylated, membrane-permeable molecule. Inside the cell, non-specific esterase enzymes cleave the acetyl groups. The resulting 2-azido-mannose is then processed by the sialic acid biosynthetic pathway and incorporated into the cell-surface glycocalyx. This effectively decorates the cell surface with azide chemical reporters.

These azide-displaying cells can then be subjected to bioorthogonal ligation reactions. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-bearing probe (e.g., DBCO). This enables covalent attachment of various payloads, including:

-

Fluorophores for cell imaging and tracking.[9]

-

Biotin for affinity purification and proteomics analysis.

-

Drug molecules for targeted cell delivery.[10]

-

Immunomodulatory agents to alter cell-cell interactions.[4]

Caption: The Metabolic Glycoengineering (MGE) process.

Glycan Synthesis and Drug Discovery

Beyond MGE, this compound is a versatile building block for the chemical synthesis of complex oligosaccharides and glycoconjugates.[3] It has been used as a precursor in the synthesis of fragments of bacterial capsular polysaccharides, such as those from N. meningitidis, for use in immunological studies and vaccine development.[1] The azido group serves as a masked amine; it is stable to many reaction conditions used in glycan synthesis and can be readily reduced to an amine (e.g., via Staudinger ligation or catalytic hydrogenation) at a late stage to install an N-acetyl group or other functionality.[6]

Diagnostics and Material Science

The ability to precisely modify surfaces with carbohydrates makes this compound valuable in diagnostics and material science. It can be used to functionalize surfaces for specific carbohydrate recognition assays or to develop advanced biomaterials like hydrogels with tailored cell-interactive properties.[3]

Experimental Protocols

Protocol 5.1: Representative Synthesis from a Glucopyranoside Precursor

This protocol is a generalized representation based on established literature procedures and should be adapted and optimized.[6]

-

Triflation: Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and pyridine under an inert argon atmosphere. Cool the solution to -30 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise. Stir the mixture at this temperature for 3 hours.

-

Work-up: Remove the solvent under reduced pressure. Dry the residue in vacuo for at least 2 hours to ensure all volatiles are removed.

-

Azide Displacement: Dissolve the crude triflate residue in anhydrous N,N-Dimethylformamide (DMF). Add sodium azide (NaN₃, 5.0 eq). Heat the mixture to 75 °C and stir for 12 hours.

-

Purification & Deprotection: Cool the reaction mixture, dilute with an appropriate solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside by column chromatography. Subsequent steps would involve removal of the benzylidene acetal and acetylation of all free hydroxyls with acetic anhydride to yield the final product.

Protocol 5.2: Metabolic Labeling of Adherent Cells

-

Cell Culture: Plate cells of interest (e.g., hMSC-TERT) in a suitable tissue culture plate and grow to ~70% confluency in standard growth medium.[9]

-

Incubation: Prepare a stock solution of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose in sterile DMSO. Dilute the stock solution into the cell culture medium to a final concentration (typically 25-100 µM). Replace the existing medium with the sugar-containing medium.

-

Metabolic Incorporation: Incubate the cells for 48-72 hours under standard culture conditions (37 °C, 5% CO₂) to allow for uptake and incorporation of the azido-sugar into the glycocalyx.

-

Labeling: Wash the cells gently with PBS. Prepare the click-labeling cocktail containing a DBCO-conjugated fluorophore in a biocompatible buffer. Incubate the cells with the labeling solution for 30-60 minutes at 37 °C, protected from light.

-

Visualization: Wash the cells again with PBS to remove excess fluorophore. If desired, fix and counterstain the nuclei with a dye like DAPI. Image the cells using fluorescence microscopy, selecting the appropriate filter set for the chosen fluorophore.

Handling, Storage, and Safety

-

Storage: The compound should be stored in a tightly sealed container at 2-8 °C, preferably under an inert atmosphere like nitrogen or argon to prevent hydrolysis of the acetyl esters.[2]

-

Safety: Azido compounds are potentially energetic and should be handled with care. Avoid heating neat material to high temperatures. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is more than just a chemical intermediate; it is an enabling tool for the precise investigation and manipulation of biological systems. Its role in metabolic glycoengineering has fundamentally changed how we can study, image, and target cells based on their glycosylation patterns. Future applications will likely focus on developing more sophisticated cell-based therapies, creating highly specific diagnostic tools, and designing next-generation biomaterials. The continued demand for this versatile building block underscores the growing importance of chemical biology in advancing both fundamental science and translational medicine.

References

-

Gu, G., & Wang, P. G. (2007). Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. Carbohydrate Research, 342(18), 2797-2804. Retrieved from [Link]

-

Gu, G., & Wang, P. G. (2007). Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. PubMed. Retrieved from [Link]

-

Alex, C., Visansirikul, S., Zhang, Y., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Carbohydrate Research, 500, 107900. Retrieved from [Link]

-

Ye, X. S., & Zhang, Y. M. (2012). Synthesis of 2-Amino-2-deoxy-β-d-mannosides via Stereoselective Anomeric O-Alkylation of 2N,3O-Oxazolidinone-Protected d-Mannosamine. Organic Letters, 14(17), 4584-4587. Retrieved from [Link]

-

Schröder, L., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2883. Retrieved from [Link]

-

Mahidol University. (n.d.). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Retrieved from [Link]

-

Arunan, K., et al. (2014). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine, 29(2), 83-87. Retrieved from [Link]

-

Wang, J., et al. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science, 7(10), 4166-4173. Retrieved from [Link]

-

Pertusati, F., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols, 2(8), e523. Retrieved from [Link]

-

Diva-portal.org. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-d-glucopyranose. Retrieved from [Link]

-

IRIS-BOA. (n.d.). A convenient multigram preparation of functionalized 2-azido-2-deoxy-D-mannose as useful orthogonally protected building block for oligosaccharide synthesis. Retrieved from [Link]

-

PubMed. (1994). Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose. Retrieved from [Link]

-

Ying, T., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology, 10, 840831. Retrieved from [Link]

-

Ying, T., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology, 10. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. Retrieved from [Link]

-

Alagia, M., et al. (2024). Synthesis of N-acetylglucosamine analogues modified at C6 position with azido-derived moieties. ResearchGate. Retrieved from [Link]

-

Parang, K., et al. (2000). Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT). Current Medicinal Chemistry, 7(10), 995-1039. Retrieved from [Link]

Sources

- 1. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-Mannopyranose | CAS 68733-20-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability of Per-O-acetylated 2-Azido-2-deoxy-D-mannopyranose

Abstract

Per-O-acetylated 2-azido-2-deoxy-D-mannopyranose (Ac₄ManNAz) is a pivotal intermediate in chemical biology and drug development, primarily serving as a metabolic precursor for the cell-surface engineering of sialic acids and as a versatile building block for bioconjugation via "click chemistry". Its utility is fundamentally dependent on its chemical stability during storage, handling, and reaction conditions. This guide provides a comprehensive technical analysis of the stability of Ac₄ManNAz, detailing its primary degradation pathways, recommended storage and handling protocols, and robust analytical methodologies for assessing its integrity. Drawing upon established principles of carbohydrate chemistry and field-proven insights, this document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to ensure the reliable and effective use of this important chemical tool.

Introduction: The Chemical and Biological Significance of Ac₄ManNAz

Per-O-acetylated 2-azido-2-deoxy-D-mannopyranose is a synthetic monosaccharide derivative engineered for a variety of sophisticated biochemical applications. Its structure combines several key features: a mannose core, which is a natural hexose; an azide group at the C-2 position, which serves as a bioorthogonal chemical handle; and acetyl protecting groups on all hydroxyls, which enhance its cell permeability and stability.

The primary application of Ac₄ManNAz lies in metabolic glycoengineering. Once inside a cell, the acetyl groups are removed by endogenous esterases, and the resulting 2-azido-2-deoxy-D-mannose (ManNAz) is processed by the sialic acid biosynthetic pathway. This leads to the incorporation of N-azidoacetylsialic acid (SiaNAz) onto cell surface glycans. The exposed azide groups can then be selectively modified with probes or therapeutic agents via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry"[1]. This allows for precise cell labeling, tracking, and the targeted delivery of drugs[2].

Given its role as a precursor and building block, the chemical integrity of Ac₄ManNAz is paramount. Degradation can lead to diminished yields in subsequent reactions, the formation of confounding impurities, and a loss of biological activity. A thorough understanding of its stability profile is therefore essential for reproducible and reliable experimental outcomes.

Core Stability Profile and Degradation Pathways

The stability of Ac₄ManNAz is influenced by several factors, including pH, temperature, solvent, and exposure to light or oxidizing agents. The primary modes of degradation are acetyl group migration, hydrolysis of the acetyl esters, and anomerization. The azide group itself is generally stable under common reaction conditions but can be reduced.

Acetyl Group Migration: The Predominant Isomerization Pathway

A significant and often overlooked aspect of the stability of per-O-acetylated sugars is the phenomenon of acyl group migration. This intramolecular process involves the transfer of an acetyl group from one hydroxyl position to an adjacent one. In carbohydrates, this migration is particularly prominent due to the close proximity of multiple hydroxyl groups[3].

The mechanism is typically base-catalyzed and proceeds through a cyclic orthoester intermediate[3]. Even in neutral or slightly acidic conditions, trace amounts of water can facilitate this process. For Ac₄ManNAz, this means that an acetyl group from C-1, C-3, or C-4 could potentially migrate, leading to a mixture of constitutional isomers. This is a critical consideration, as these isomers may exhibit different biological activities or reactivities in subsequent chemical steps. Studies on related mannoside model compounds have shown that migration between the O-2 and O-3 positions can be significantly faster than other migrations[4]. While the C-2 position in Ac₄ManNAz is occupied by the azide group, migration between the other acetylated positions remains a primary concern.

Hydrolysis of Acetyl Esters

The acetyl ester linkages in Ac₄ManNAz are susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and the corresponding partially or fully deacetylated mannosamine derivative.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ester's carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Basic conditions promote the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.

The rate of hydrolysis is dependent on the pH, temperature, and steric accessibility of the ester groups. The anomeric acetyl group (at C-1) is often the most labile. Complete deacetylation is typically performed intentionally using mild basic conditions, such as sodium methoxide in methanol (Zemplén deacetylation), to generate the unprotected sugar for in vitro applications.

Anomerization

Anomerization is the interconversion of the α and β anomers at the anomeric center (C-1). For per-O-acetylated glycosyl azides, this process is not typically spontaneous under neutral conditions. However, it can be induced by the presence of Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄)[5]. This is a crucial consideration during synthesis and purification, as the use of certain reagents could lead to a mixture of anomers, complicating characterization and subsequent reactions.

Stability of the Azide Group

The azide functional group is remarkably stable under a wide range of chemical conditions, including acidic and basic hydrolysis of the acetyl groups, making it an excellent bioorthogonal handle[1]. However, it is susceptible to reduction.

-

Reductive Cleavage: The azide can be reduced to an amine group (NH₂) using various reagents, such as dithiothreitol (DTT), phosphines (Staudinger ligation), or through catalytic hydrogenation (e.g., H₂ with a palladium catalyst)[6]. This reactivity is often exploited synthetically to convert 2-azido sugars into 2-amino sugars. It is important to avoid these reductive conditions if the azide is to be used for click chemistry.

Oxidative and Photolytic Stability

While there is limited specific data on the oxidative and photolytic degradation of Ac₄ManNAz, general principles of carbohydrate chemistry suggest potential vulnerabilities.

-

Oxidative Stress: Strong oxidizing agents, such as hydrogen peroxide, particularly in the presence of metal ions, can lead to the degradation of the carbohydrate ring[7]. While typically not a concern under standard laboratory conditions, this could be relevant in certain biological contexts with high levels of reactive oxygen species.

-

Photostability: Per-O-acetylated carbohydrates are generally stable to ambient light. However, prolonged exposure to high-energy UV radiation could potentially lead to degradation, a consideration for long-term storage and in photochemical experiments[8][9].

The following diagram illustrates the key stability and degradation pathways for Ac₄ManNAz.

Caption: Workflow for a forced degradation study of Ac₄ManNAz.

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent compound from all potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Elution: A gradient elution is recommended to ensure separation of the polar degradation products (e.g., deacetylated forms) from the more nonpolar parent compound. A typical gradient might be:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-